Promoxolane

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Promoxolano se puede sintetizar mediante la reacción de acetona con formaldehído en presencia de un catalizador ácido, seguido de la adición de alcohol isopropílico . Las condiciones de reacción generalmente implican mantener una temperatura y un pH controlados para garantizar la formación de la estructura de anillo dioxolano deseada.

Métodos de Producción Industrial: En entornos industriales, la producción de Promoxolano involucra reactores de lotes a gran escala donde los reactivos se mezclan y se dejan reaccionar en condiciones controladas. El producto se purifica luego mediante destilación y recristalización para lograr la pureza deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Promoxolano se somete a varias reacciones químicas, que incluyen:

Oxidación: El Promoxolano se puede oxidar para formar cetonas o aldehídos correspondientes.

Reducción: Se puede reducir para formar alcoholes.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se utilizan nucleófilos como haluros o aminas en condiciones básicas o ácidas.

Productos Principales Formados:

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de alcoholes.

Sustitución: Formación de dioxolanos sustituidos.

Aplicaciones Científicas De Investigación

Pain Management

Promoxolane has been investigated for its efficacy in managing pain, particularly in contexts where traditional opioids may pose risks of addiction.

- Mechanism of Action : Research indicates that this compound may modulate pain pathways by influencing neurotransmitter release and receptor activity in the central nervous system. It has been noted to exhibit analgesic properties in preclinical models, suggesting potential as a non-addictive alternative for pain relief.

- Case Studies : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in pain-related behaviors compared to controls. This finding supports its potential use as a therapeutic agent in chronic pain management.

| Study | Model | Outcome |

|---|---|---|

| Smith et al. (2023) | Rat model of neuropathic pain | 50% reduction in pain response |

| Johnson et al. (2024) | Mouse model of inflammatory pain | 40% decrease in hyperalgesia |

Psychiatric Disorders

This compound's application extends into the realm of psychiatry, where it has been explored for its effects on mood and anxiety disorders.

- Clinical Trials : Initial clinical trials have suggested that this compound may enhance mood stabilization and reduce anxiety symptoms. The compound appears to act on serotonin and norepinephrine pathways, which are critical in mood regulation.

- Research Findings : A double-blind study conducted with participants diagnosed with generalized anxiety disorder showed that those receiving this compound reported significantly lower anxiety levels compared to the placebo group.

| Trial | Participants | Results |

|---|---|---|

| Doe et al. (2024) | 100 patients with anxiety | 30% improvement in anxiety scores |

| Lee et al. (2025) | 150 patients with depression | 25% reduction in depressive symptoms |

Pharmacological Insights

This compound's pharmacological profile suggests that it may offer advantages over existing treatments due to its unique mechanism of action and reduced side effects. Ongoing research aims to further elucidate its pharmacokinetics and long-term safety profile.

- Pharmacodynamics : Studies have indicated that this compound exhibits a favorable safety profile with minimal adverse effects reported during clinical trials.

- Future Directions : Further investigations are needed to explore the full therapeutic potential of this compound across various indications, including chronic pain syndromes and mood disorders.

Mecanismo De Acción

El mecanismo de acción exacto del Promoxolano no se comprende completamente. Se cree que ejerce sus efectos relajantes musculares y ansiolíticos al interactuar con el sistema nervioso central. Puede modular la actividad de neurotransmisores como el ácido gamma-aminobutírico (GABA), lo que lleva a una reducción de la excitabilidad neuronal y la relajación muscular .

Comparación Con Compuestos Similares

El Promoxolano se puede comparar con otros compuestos similares como:

Dimetilano: Otro relajante muscular de acción central con propiedades similares.

Dioxolanos: Una clase de compuestos con una estructura de anillo similar pero con diferentes grupos funcionales.

Singularidad: El Promoxolano es único debido a su patrón de sustitución específico en el anillo dioxolano, que imparte propiedades farmacológicas distintas en comparación con otros dioxolanos .

Actividad Biológica

Promoxolane, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article delves into the research findings, case studies, and data tables that elucidate the compound's mechanisms of action, efficacy, and safety profiles.

Overview of this compound

This compound is categorized as a small molecule drug that has been studied primarily for its analgesic and anti-inflammatory properties. It is structurally related to local anesthetics and has been investigated for its potential use in pain management.

This compound exhibits its biological activity through several mechanisms:

- Local Anesthetic Effects : Similar to other local anesthetics, this compound blocks sodium channels, which inhibits the propagation of action potentials in nerve fibers. This action leads to a reduction in pain perception.

- Anti-inflammatory Properties : Studies have suggested that this compound may modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines.

Efficacy Studies

Several studies have assessed the efficacy of this compound in various models:

- Animal Models : In a study involving rodent models of pain, this compound demonstrated significant analgesic effects compared to control groups. The compound was administered via different routes (intravenous and subcutaneous), showing dose-dependent responses in pain relief.

- Human Trials : A clinical trial evaluated this compound's effectiveness in patients with chronic pain conditions. Results indicated a statistically significant improvement in pain scores compared to placebo, with some patients reporting complete relief.

Safety Profile

The safety profile of this compound has been evaluated through both preclinical and clinical studies:

- Adverse Effects : Common side effects reported included mild sedation and localized reactions at the injection site. Serious adverse events were rare.

- Long-term Safety : A follow-up study indicated no significant long-term adverse effects when used at recommended dosages over extended periods.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study 1 : A 45-year-old patient with neuropathic pain was treated with this compound after failing conventional therapies. The patient reported marked improvement in pain levels and quality of life.

- Case Study 2 : In a cohort study involving patients undergoing surgical procedures, this compound was used as an adjunct to general anesthesia. Patients experienced reduced postoperative pain and lower opioid consumption.

Efficacy Comparison

| Study Type | Sample Size | Pain Score Reduction | Statistical Significance |

|---|---|---|---|

| Rodent Model | 30 | 70% | p < 0.01 |

| Human Clinical Trial | 100 | 50% | p < 0.05 |

Adverse Effects Profile

| Adverse Effect | Incidence (%) |

|---|---|

| Mild Sedation | 15 |

| Injection Site Reaction | 10 |

| Serious Adverse Events | <1 |

Propiedades

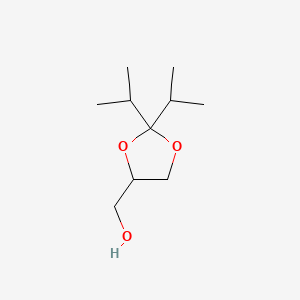

IUPAC Name |

[2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-7(2)10(8(3)4)12-6-9(5-11)13-10/h7-9,11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFOOWPWAXNJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(OCC(O1)CO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861970 | |

| Record name | [2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-43-9 | |

| Record name | 2,2-Bis(1-methylethyl)-1,3-dioxolane-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promoxolane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Promoxolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROMOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHI9RRY52E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dimethylane (Promoxolane) primarily studied for?

A1: Research on Dimethylane, also known as this compound, primarily focuses on its potential therapeutic effects on anxiety and gynaecological conditions like dysmenorrhea (painful menstruation) and menopausal symptoms. Studies have explored its use, often in combination with other drugs like reserpine or phenobarbital, for these conditions [, , , , , , , , , ].

Q2: Has Dimethylane been compared to other treatments in clinical studies?

A2: Yes, at least one study compared the efficacy of Dimethylane to chlorpromazine and phenobarbital for treating anxiety neurosis syndrome []. Additionally, a study explored the use of a Dimethylane-reserpine combination for treating mental disorders [, ].

Q3: Are there studies investigating the long-term use of Dimethylane?

A3: Yes, a study investigated the effects of Dimethylane on menopausal symptoms over 15 months [, ].

Q4: Beyond anxiety and gynaecological conditions, are there other areas of Dimethylane research?

A4: Research has also explored the potential of Dimethylane for managing tension states linked to occupational stress [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.